molecular formula C12H15N B13272618 N-butyl-3-ethynylaniline

N-butyl-3-ethynylaniline

Cat. No.: B13272618
M. Wt: 173.25 g/mol
InChI Key: WUONDSMSXPWZIP-UHFFFAOYSA-N
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Description

Contextualizing Ethynylaniline Scaffolds in Advanced Organic Synthesis

Ethynylaniline scaffolds are fundamental building blocks in advanced organic synthesis due to the dual reactivity conferred by the amino and ethynyl (B1212043) functional groups. These scaffolds are integral to the construction of a diverse range of complex organic molecules, from pharmaceuticals to advanced materials. The ethynyl group, a terminal alkyne, is a versatile handle for forming new chemical bonds. It readily participates in transition-metal-catalyzed cross-coupling reactions, most notably the Sonogashira coupling, which forges a carbon-carbon bond between the alkyne and an aryl or vinyl halide. This reaction is a cornerstone in the synthesis of conjugated systems, including poly(aryleneethynylene)s and other carbon-rich materials. nih.gov

Furthermore, the ethynyl group is a key participant in "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example, allowing for the efficient ligation of ethynylaniline-containing molecules to other molecular fragments bearing an azide (B81097) group. This has been exploited in drug discovery and the development of new antibiotic analogues.

The amino group on the aniline (B41778) ring can be readily modified, and its presence influences the electronic properties of the alkyne, which can be crucial for reactivity and for the photophysical properties of the resulting products. Researchers have utilized ethynylaniline derivatives to synthesize a variety of heterocyclic compounds, such as indoles and quinazolinones, which are prevalent in biologically active molecules and natural products. acs.orgresearchgate.net For instance, 2-ethynylaniline (B1227618) derivatives are key precursors for the synthesis of indole (B1671886) rings, a common scaffold in pharmaceuticals. acs.org Similarly, o-ethynylaniline precursors have been used in unified strategies to construct complex biindolyl scaffolds, which are key building blocks of eumelanin. acs.org The inherent rigidity and defined geometry of the ethynylpyridine scaffold, a related structure, make it an excellent platform for developing molecular receptors and sensors. nih.gov

Significance of N-butyl Functionalization within Aniline Derivatives

The functionalization of aniline derivatives with an N-alkyl group, such as a butyl group, significantly impacts the molecule's chemical and physical properties. N-alkylation is a fundamental strategy used to modulate the electronic nature, steric hindrance, solubility, and intermolecular interactions of aniline-based compounds. Industrially, N-alkylated anilines are crucial intermediates in the synthesis of dyes and pharmaceutical preparations. google.com

The introduction of a butyl group to the nitrogen atom of an aniline derivative, creating a secondary amine, has several important consequences:

Electronic Effects: The butyl group is an electron-donating group, which increases the electron density on the nitrogen atom and, by extension, the aromatic ring. This can alter the reactivity of the ring in electrophilic substitution reactions and modify the basicity of the amine.

Solubility: The nonpolar alkyl chain of the butyl group enhances the molecule's lipophilicity. This increased solubility in organic solvents is beneficial for synthetic transformations and for applications where the molecule needs to be incorporated into non-aqueous media, such as in polymer chemistry or materials for electronic devices. chemimpex.com

Steric Hindrance: The bulkiness of the N-butyl group can play a critical role in directing the outcome of chemical reactions. It can influence the regioselectivity of reactions on the aromatic ring and can affect the geometry and stability of metal complexes or other molecular assemblies. The size of the N-alkyl group has been shown to be a determining factor in product formation during the electrochemical oxidation of aniline derivatives. mdpi.com

Intermolecular Interactions: The presence of the N-H bond in N-butylated anilines allows for hydrogen bonding, which influences the compound's melting point, boiling point, and crystal packing. At the same time, the alkyl chain can engage in van der Waals interactions, further affecting the material's bulk properties. The ability to act as a hydrogen bond donor is critical in a wide range of applications, including the formation of supramolecular structures. gsconlinepress.com

In the specific context of N-butyl-3-ethynylaniline, the N-butyl group fine-tunes the properties of the ethynylaniline scaffold, making it a more specialized building block for targeted applications in fields like medicinal chemistry and materials science.

Historical Overview of Seminal Discoveries Pertaining to Ethynylaniline Chemistry

The chemistry of ethynylanilines is deeply rooted in the broader history of alkyne and aniline chemistry. The development of synthetic methods to introduce the ethynyl group onto an aromatic ring was a significant milestone. One of the most important historical developments enabling the widespread use of ethynylanilines was the advent of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century. The Sonogashira reaction, reported in 1975, provided a reliable and efficient method for coupling terminal alkynes with aryl halides, making precursors like ethynylanilines much more accessible and useful.

Research from the 1990s demonstrates the growing interest in these compounds as building blocks. For example, a 1994 publication in The Journal of Organic Chemistry described a simple and economical synthetic route to p-ethynylaniline, highlighting the need for accessible starting materials for further research. acs.org During this period, ethynylanilines began to be explored for the synthesis of novel materials, particularly conjugated polymers. The polymerization of ethynylaniline derivatives was shown to produce polyacetylenes with interesting optical and electrochemical properties. researchgate.net

The turn of the 21st century saw the emergence of "click chemistry," a concept introduced by K. Barry Sharpless and his colleagues. This placed terminal alkynes, and by extension ethynylanilines, at the forefront of synthetic chemistry. The high efficiency and selectivity of the copper-catalyzed azide-alkyne cycloaddition made ethynylanilines invaluable synthons for molecular construction in medicinal chemistry, chemical biology, and materials science. For instance, 3-ethynylaniline (B136080) became recognized as a key intermediate in the multi-step synthesis of the tyrosine kinase inhibitor erlotinib, a significant anticancer drug. sigmaaldrich.comsigmaaldrich.com This application underscored the industrial and pharmaceutical importance of the ethynylaniline scaffold and has driven further research into its synthesis and derivatization.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

N-butyl-3-ethynylaniline

InChI

InChI=1S/C12H15N/c1-3-5-9-13-12-8-6-7-11(4-2)10-12/h2,6-8,10,13H,3,5,9H2,1H3

InChI Key

WUONDSMSXPWZIP-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CC=CC(=C1)C#C

Origin of Product

United States

Advanced Synthetic Methodologies and Strategies for N Butyl 3 Ethynylaniline and Its Precursors

Regioselective Synthesis of 3-Ethynylaniline (B136080) Core Structures

The Sonogashira cross-coupling reaction is a cornerstone for forming carbon-carbon bonds between terminal alkynes and aryl halides, making it a prevalent method for synthesizing ethynylaniline derivatives. smolecule.comresearchgate.net This reaction typically involves a palladium catalyst, often in conjunction with a copper(I) co-catalyst, to couple a terminal alkyne with an aryl halide. researchgate.net

For the synthesis of 3-ethynylaniline, the strategy involves coupling a 3-haloaniline (such as 3-bromoaniline (B18343) or 3-iodoaniline) with a protected alkyne, like trimethylsilylacetylene, followed by deprotection. smolecule.com The use of a silyl (B83357) protecting group for the alkyne is a common tactic to prevent self-coupling and other side reactions. smolecule.com The reaction is typically carried out in the presence of a base, such as an amine (e.g., triethylamine), which also often serves as the solvent. nih.gov

Key research findings have focused on optimizing the catalytic system to improve yields and reaction conditions. While traditional systems use catalysts like bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂) and copper(I) iodide (CuI), advancements have explored copper-free systems and the use of more efficient ligands to enhance catalyst performance and broaden the substrate scope. researchgate.netrsc.org

Catalyst SystemReactantsConditionsKey FindingsSource
Pd(PPh₃)₂Cl₂ / CuI3-Iodoaniline (B1194756), PhenylacetyleneTriethylamine, Room TempStandard conditions for Sonogashira coupling. nih.gov
Pd(PPh₃)₂Cl₂ / CuI4-Iodoanisole, PhenylacetyleneK₂CO₃, Water, 100 °CDemonstrates the use of aqueous media for the coupling reaction. rsc.org
Pd(PPh₃)₂Cl₂ / CuIIodobenzene, PhenylacetyleneTMG, N-Hydroxyethylpyrrolidone (HEP), 30 °CHighlights the use of greener solvents to replace toxic options like DMF. acs.org acs.org
(PPh₃)₂CuBH₄o-Iodoanilines, Terminal Alkynes-Copper-catalyzed Sonogashira-type reaction for synthesizing ethynylaniline derivatives. rsc.org rsc.org

The synthesis of the 3-ethynylaniline core can be approached from different strategic starting points, primarily dictated by the availability of materials and the desired functional group tolerance. The amino group in aniline (B41778) is a strong ortho, para-director in electrophilic aromatic substitution, which makes the direct meta-ethynylation challenging. chemistrysteps.com Therefore, synthetic routes often rely on precursors where the substitution pattern is already established.

One common strategy is to begin with a pre-functionalized benzene (B151609) ring, such as 3-bromoaniline or 3-iodoaniline, and then introduce the ethynyl (B1212043) group via a Sonogashira coupling. The preparation of these haloaniline precursors is a key step, with methods developed for the regioselective iodination of aniline derivatives using reagents like molecular iodine in a pyridine/dioxane mixture. researchgate.net

An alternative route begins with a molecule where the nitro group acts as a meta-director. For instance, a synthesis can start from m-nitrocinnamic acid. This precursor undergoes bromination followed by a dehydrobromination/decarboxylation sequence to install the ethynyl group, yielding m-nitrophenylacetylene. The final step is the reduction of the nitro group to an amine to form 3-ethynylaniline. google.com This multi-step pathway demonstrates a strategic manipulation of functional groups to achieve the desired regiochemistry.

N-Alkylation Approaches for N-butyl-3-ethynylaniline Formation

Once the 3-ethynylaniline core is synthesized, the final step is the introduction of the n-butyl group onto the nitrogen atom. This can be achieved through direct alkylation or by using a protecting group strategy.

Direct N-alkylation of anilines offers a more atom-economical route to the desired product. Several methods have been established for this transformation.

Reductive Amination: This is a widely used and versatile method. It involves the reaction of 3-ethynylaniline with butyraldehyde (B50154) to form an intermediate imine, which is then reduced in situ to the secondary amine, this compound. A variety of reducing agents can be employed, and the process can be catalyzed by acids or metal catalysts. A patented process for a similar compound, N,N-di-n-butyl aniline, utilizes n-butyraldehyde and a palladium catalyst under a hydrogen atmosphere. google.com

Alkylation with Alcohols (Borrowing Hydrogen): This sustainable approach uses alcohols as alkylating agents, with water as the only byproduct. researchgate.netacs.org The mechanism involves the catalyst temporarily "borrowing" hydrogen from the alcohol to form an aldehyde, which then undergoes reductive amination with the aniline. The catalyst then returns the hydrogen to the intermediate imine to yield the N-alkylated product. acs.org This method has been demonstrated for the N-alkylation of aniline with benzyl (B1604629) alcohol using catalysts like Hf-MOF-808. acs.org

Copper-Catalyzed Alkylation: Copper-promoted methods can achieve N-monoalkylation of anilines using alkylboronic acids as the alkylating partner. organic-chemistry.org

N-Alkylation MethodAlkylating AgentCatalyst/ReagentKey FeaturesSource
Reductive AminationButyraldehydeH₂, Palladium on CarbonForms an imine intermediate which is reduced in situ. google.com
Borrowing HydrogenButanolTransition Metal Catalyst (e.g., Hf-MOF)Atom-economical; water is the only byproduct. acs.org
Copper-Catalyzed Couplingn-Butylboronic acidCopper(II) acetateAllows for selective mono-alkylation of the aniline. organic-chemistry.org

In complex syntheses, the amino group of aniline can be reactive under conditions required for other transformations, such as Sonogashira coupling. In such cases, a protecting group strategy is employed. organic-chemistry.org The amine is temporarily converted into a less reactive functional group, such as a carbamate, to allow for selective reaction at another part of the molecule. organic-chemistry.org

A typical sequence for this compound would be:

Protection: The amino group of a starting material like 3-iodoaniline is protected. A common protecting group is the tert-butyloxycarbonyl (Boc) group, introduced using di-tert-butyl dicarbonate. nih.gov

Cross-Coupling: The Sonogashira coupling is performed on the N-protected 3-iodoaniline to install the ethynyl group. The protected amine is generally stable to these reaction conditions. nih.gov

Deprotection: The Boc group is removed under acidic conditions, for example, using trifluoroacetic acid (TFA), to regenerate the free amino group, yielding 3-ethynylaniline. nih.gov

N-Alkylation: The resulting 3-ethynylaniline is then N-butylated using one of the direct methods described in section 2.2.1.

This pathway, while longer, provides excellent control over the reaction sequence and prevents unwanted side reactions at the nitrogen atom, ensuring a clean conversion to the desired product. organic-chemistry.orgacs.org

Green Chemistry Principles and Sustainable Routes in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals to minimize environmental impact. For a multi-step synthesis like that of this compound, these principles can be applied at various stages.

Sustainable Solvents: A significant focus is on replacing hazardous and toxic organic solvents. Research has shown that Sonogashira reactions can be performed in greener alternatives like water or bio-based solvents such as N-Hydroxyethylpyrrolidone (HEP). rsc.orgacs.org Deep eutectic solvents (DES) have also been introduced as reusable and green dual catalyst-solvent systems for the acylation of anilines, a related transformation. nih.gov

Atom Economy: Processes with high atom economy are preferred as they generate less waste. The "borrowing hydrogen" or "hydrogen auto-transfer" mechanism for N-alkylation is a prime example, as it uses alcohols as alkylating agents and produces only water as a byproduct. researchgate.netacs.org

Renewable Feedstocks and Catalysis: Long-term sustainability goals include the use of biomass as a starting material. researchgate.net For instance, methods are being developed for the synthesis of aniline derivatives from lignin-derived platform chemicals using environmentally benign techniques like electrochemistry at room temperature. researchgate.net Furthermore, the development of heterogeneous, reusable catalysts, such as metal-organic frameworks (MOFs) or catalysts supported on materials like silica, can reduce waste and simplify product purification. acs.orgacs.orgresearchgate.net

Green Chemistry ApproachApplication in SynthesisExampleBenefitSource
Use of Green SolventsSonogashira CouplingPerforming the reaction in water or N-Hydroxyethylpyrrolidone (HEP) instead of DMF.Reduces toxicity and environmental impact. rsc.orgacs.org
Atom-Economical ReactionsN-ButylationUsing butanol as the alkylating agent via a borrowing hydrogen mechanism.Maximizes incorporation of starting materials into the final product; water is the only byproduct. acs.org
Renewable FeedstocksPrecursor SynthesisElectrochemical synthesis of aniline derivatives from lignin-derived phenols.Reduces dependence on fossil fuels. researchgate.net
Reusable CatalystsN-AlkylationUsing zeolite catalysts for vapor-phase N-alkylation of aniline.Simplifies purification and allows for catalyst recycling, reducing waste. researchgate.net

Solvent-Free and Aqueous Medium Synthesis Protocols

The move away from volatile and often toxic organic solvents is a central theme in modern organic synthesis. Water, being non-toxic, non-flammable, and abundant, is an ideal alternative. Similarly, solvent-free, or "neat," conditions eliminate solvent-related waste and can often accelerate reaction rates.

Aqueous Synthesis:

Significant progress has been made in performing C-N cross-coupling reactions, a key step in the N-alkylation of aniline precursors, in water. figshare.com Micellar catalysis is a prominent strategy, where surfactants form nanoreactors in water, solubilizing organic substrates and facilitating the reaction. mdpi.com A protocol using the natural saponin (B1150181) as a surfactant has been developed for the palladium-catalyzed arylation of various amines, including anilines, in water at room temperature. figshare.com This system allows for the efficient formation of C(sp²)-N bonds and the aqueous medium containing the active micellar-catalysis system can be recycled. figshare.com Another approach utilizes the surfactant TPGS-750-M in water for the palladium-catalyzed cyclization of 2-alkynylanilines, demonstrating the viability of reacting these functional groups in aqueous environments. mdpi.comunisi.it

Beyond micellar systems, various metal catalysts have been shown to be effective for C-N bond formation in water, including those based on nickel, copper, and cobalt. researchgate.net In some cases, the unique properties of water can be harnessed to enable reactions without any external catalyst. For instance, highly reactive carbocations can be spontaneously generated in water microdroplets, facilitating ultrafast C-N bond formation reactions. rsc.org Furthermore, protocols have been developed where water acts as a co-solvent under catalyst-free and mild room-temperature conditions to form C=N bonds, which are precursors to C-N bonds. nih.gov The synthesis of N-alkylanilines from nitroaromatics has also been achieved in an aqueous system using a heterogeneous Pt₃Sn/Al₂O₃ catalyst. pku.edu.cn

Solvent-Free Synthesis:

Solvent-free reactions offer advantages by simplifying work-up procedures and reducing waste. A straightforward and atom-economical method for synthesizing 2,3-disubstituted indoles involves the condensation of anilines and 1,2-diols under neat (solvent-free) conditions. nih.gov This reaction, catalyzed by iridium or ruthenium complexes, produces only water and dihydrogen as byproducts. nih.gov Microwave-assisted synthesis is another technique that often employs solvent-free conditions to accelerate reactions, such as the Michael addition of aza-nucleophiles to α,β-unsaturated carbonyl compounds on a solid support. univpancasila.ac.id

MethodologyCatalyst/SystemSubstratesKey FindingsSource
Aqueous Micellar CatalysisPd-catalyst / SaponinAryl halides, AnilinesEnables C(sp²)-N cross-coupling in water at room temperature; recyclable aqueous medium. figshare.com
Aqueous Micellar CatalysisPd(OAc)₂2-alkynylanilinesEffective cyclization in 3% TPGS-750-M/water. mdpi.comunisi.it
Aqueous SynthesisNickel Ferrite NanoparticlesAryl halides, AminesReusable catalyst system for C-N bond formation in water. researchgate.net
Aqueous Co-solventNoneAnilines, AldehydesFast, catalyst-free C=N bond formation at room temperature. nih.gov
Solvent-Free ("Neat")[Cp*IrCl₂]₂/MsOH or RuCl₃·xH₂O/phosphineAnilines, 1,2-diolsAtom-economical condensation with only water and H₂ as byproducts. nih.gov

Catalyst Development for Enhanced Atom Economy

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the final desired product. The development of catalysts that facilitate reactions with high atom economy is a cornerstone of green chemistry. rsc.org

A powerful strategy for the N-alkylation of amines is the "borrowing hydrogen" or "hydrogen auto-transfer" methodology. beilstein-journals.org This process, often catalyzed by earth-abundant metals like manganese, allows for the coupling of anilines with alcohols. beilstein-journals.org The alcohol is temporarily dehydrogenated by the catalyst to form an aldehyde, which then condenses with the amine; the "borrowed" hydrogen is then used to reduce the resulting imine, regenerating the catalyst and forming the N-alkylated product. This process is highly atom-economical as it uses readily available alcohols as alkylating agents and produces only water as a byproduct. beilstein-journals.org

Palladium-catalyzed hydroamination, the direct addition of an N-H bond across a C-C multiple bond, is another inherently atom-economical reaction. rsc.org The hydroamination of allenes with anilines offers a green synthetic route to N-allylamines, as all atoms from the starting materials are incorporated into a single product. rsc.orgrsc.org

The choice of catalyst and reaction pathway can significantly impact the environmental profile of a synthesis. For precursors like 3-ethynylaniline, which are often synthesized via Sonogashira coupling, the development of copper-free protocols is a notable advancement. beilstein-journals.org Traditional Sonogashira reactions use a palladium/copper co-catalytic system; eliminating the often toxic and difficult-to-remove copper co-catalyst enhances the sustainability of the process. beilstein-journals.org Heterogeneous catalysts, such as the Pt₃Sn/Al₂O₃ system used for synthesizing N-alkylanilines, also contribute to better atom economy and process efficiency by allowing for continuous flow processes and easier catalyst recovery and reuse. pku.edu.cn

Catalytic StrategyCatalystReaction TypeAdvantages for Atom EconomySource
Borrowing HydrogenManganese ComplexesN-alkylation of anilines with alcoholsUses abundant alcohols as alkylating agents; produces only water as a byproduct. beilstein-journals.org
Hydroamination[(³IPᵗBu)Pd(allyl)]OTfHydroamination of allenes with anilines100% atom economy as all reactant atoms are in the final product. rsc.orgrsc.org
Copper-Free CouplingPd(OAc)₂ / P(p-tol)₃Sonogashira coupling of aryl bromides with alkynesAvoids the use of toxic copper co-catalysts for synthesizing ethynylaniline precursors. beilstein-journals.org
Heterogeneous CatalysisPt₃Sn/Al₂O₃One-pot synthesis of N-alkylanilinesAllows for catalyst recycling and use in continuous-flow reactors, improving overall efficiency. pku.edu.cn
Neat CondensationIridium or Ruthenium ComplexesCondensation of anilines and diolsReaction produces only water and dihydrogen as byproducts. nih.gov

Elucidation of Reactivity Patterns and Mechanistic Pathways of N Butyl 3 Ethynylaniline

Transition Metal-Catalyzed Transformations Involving Ethynyl (B1212043) and Aniline (B41778) Moieties

The dual functionality of N-butyl-3-ethynylaniline allows for a diverse range of transition metal-catalyzed reactions, enabling the construction of complex molecular scaffolds. These transformations leverage the reactivity of both the ethynyl and aniline groups to form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, as well as to construct various heterocyclic systems.

Intermolecular and Intramolecular Hydroamination Reactions with this compound Analogues

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is an atom-economical method for synthesizing nitrogen-containing compounds. frontiersin.orgberkeley.edu In the context of this compound analogues, this reaction can proceed via either an intermolecular or intramolecular pathway, yielding a variety of valuable products.

Intermolecular hydroamination of alkynes with anilines, catalyzed by transition metal complexes, typically follows the Markovnikov addition pathway, producing imines. conicet.gov.ar The use of copper nanoparticles has been shown to effectively catalyze the hydroamination of terminal alkynes with anilines, resulting in quantitative conversion to the corresponding Markovnikov adducts. conicet.gov.ar For analogues of this compound, this would involve the addition of an external amine to the ethynyl group. The reactivity of such reactions can be influenced by the electronic properties of the aniline derivative. frontiersin.org

Intramolecular hydroamination of ethynylaniline derivatives, on the other hand, provides a direct route to nitrogen-containing heterocycles. This process is often facilitated by catalysts based on metals such as gold, palladium, or titanium. acs.orgacs.org The regioselectivity of the cyclization is a key aspect, with the formation of either endo or exo products being possible depending on the reaction conditions and the specific catalyst employed. For instance, the intramolecular hydroamination of a molecule similar in structure to this compound could lead to the formation of indole (B1671886) or quinoline (B57606) derivatives.

The reaction mechanism for transition metal-catalyzed hydroamination often involves the coordination of the alkyne to the metal center, followed by nucleophilic attack of the amine. Subsequent protonolysis regenerates the catalyst and releases the enamine or imine product. In some cases, particularly with gold catalysts, a dual activation mechanism may be at play, where the catalyst interacts with both the alkyne and the amine.

Cross-Coupling Methodologies: C-C and C-N Bond Formation Strategies

Cross-coupling reactions are fundamental transformations in organic synthesis, enabling the formation of C-C and C-N bonds with high precision. vanderbilt.eduorganic-chemistry.orgnih.govvanderbilt.edunih.govsemanticscholar.org this compound, with its terminal alkyne and aniline functionalities, is an excellent substrate for a variety of these reactions.

C-C Bond Formation: The terminal alkyne of this compound is particularly amenable to Sonogashira coupling. organic-chemistry.orggelest.com This palladium- and copper-catalyzed reaction couples terminal alkynes with aryl or vinyl halides, providing a powerful method for the synthesis of substituted alkynes. For this compound, this would allow for the introduction of a wide range of substituents at the terminus of the ethynyl group. Other C-C bond-forming reactions involving the alkyne moiety include Glaser coupling, which would lead to the formation of a symmetrical diyne.

C-N Bond Formation: The aniline moiety of this compound can participate in Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate. tcichemicals.comrsc.orgsemanticscholar.org This reaction would enable the arylation of the secondary amine, leading to the formation of triarylamines. The development of new catalytic systems, including those utilizing nickel and visible light, has expanded the scope of C-N cross-coupling reactions to include a wider range of nucleophiles and electrophiles. nih.gov Furthermore, intramolecular C-N bond formation can be achieved through transition metal-supported C-H activation, providing a route to various N-heterocycles. nih.gov

The table below summarizes some key cross-coupling reactions applicable to this compound.

Reaction NameFunctional GroupBond FormedTypical Catalysts
Sonogashira CouplingTerminal AlkyneC-CPd complexes, Cu(I) salts
Buchwald-Hartwig AminationAnilineC-NPd complexes
Nickel-Catalyzed PhotoredoxAnilineC-NNi complexes, photoredox catalyst

Cyclization Reactions for Diverse Heterocyclic Scaffold Construction

The strategic placement of the ethynyl and aniline groups in this compound makes it an ideal precursor for the synthesis of a wide array of heterocyclic compounds through cyclization reactions. fao.orgrsc.orgnih.gov These transformations are often catalyzed by transition metals and can proceed through various mechanistic pathways.

Metal-catalyzed cyclization of 2-ethynylanilines is a well-established method for the synthesis of indoles and quinolines. nih.govnih.gov For instance, copper-catalyzed cyclization of N-alkyl-substituted 2-ethynylanilines with sulfonyl azides can efficiently produce 2-sulfonyliminoindolines. nih.gov Gold and zinc catalysts have also been shown to be effective for the cyclization of alkynyl derivatives. acs.orgbeilstein-journals.org The regioselectivity of these cyclizations can often be controlled by the choice of catalyst and reaction conditions.

Electrophilic cyclization of N-(2-alkynyl)anilines provides another route to substituted quinolines. nih.gov This reaction can be initiated by various electrophiles, such as iodine monochloride or bromine. The nature of the substituent on the alkyne can influence the yield and reaction time.

Furthermore, multicomponent reactions involving aniline derivatives can lead to the formation of complex heterocyclic structures in a single step. beilstein-journals.orgnih.gov For example, a one-pot, three-component synthesis of substituted meta-hetarylanilines has been developed from heterocycle-substituted 1,3-diketones. beilstein-journals.org

The following table provides examples of heterocyclic scaffolds that can be constructed from this compound analogues.

Heterocyclic ScaffoldReaction TypeCatalyst/Reagent
IndolinesCopper-catalyzed cyclizationCu catalyst, sulfonyl azides
QuinolinesElectrophilic cyclizationICl, Br2
IndolesGold-catalyzed cyclizationAu catalyst

Click Chemistry Applications of the Terminal Alkyne Functionality

The terminal alkyne of this compound is a prime functional group for "click" chemistry, a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The most prominent example of a click reaction is the azide-alkyne cycloaddition.

Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) with this compound

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective reaction that forms 1,4-disubstituted 1,2,3-triazoles. uniovi.eswikipedia.orgnih.govmdpi.com This reaction has found widespread use in various fields, including drug discovery, materials science, and bioconjugation. The terminal alkyne of this compound can readily participate in CuAAC reactions with a wide range of organic azides.

The mechanism of the CuAAC reaction involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide (B81097) in a stepwise manner. The use of various copper sources and ligands can influence the reaction rate and efficiency. uniovi.esnih.gov The reaction is typically carried out in a variety of solvents, including water, and often at room temperature.

The versatility of the CuAAC reaction allows for the facile introduction of a triazole ring into the structure of this compound, which can be further functionalized. This provides a powerful tool for the synthesis of complex molecules with diverse properties.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and Other Bioconjugation Strategies

While CuAAC is a powerful tool, the toxicity of copper catalysts can limit its application in biological systems. Strain-promoted alkyne-azide cycloaddition (SPAAC) offers a metal-free alternative. magtech.com.cnrsc.orgnih.govnih.gov In SPAAC, the alkyne is activated by incorporating it into a strained ring system, such as a cyclooctyne. This strained alkyne then reacts rapidly with azides without the need for a catalyst.

While this compound itself is not a strained alkyne, it can be derivatized to incorporate a strained alkyne moiety or can be reacted with a bioconjugate that contains a strained alkyne. Bioconjugation techniques are essential for linking biomolecules to other molecules, and the azide-alkyne cycloaddition is a key reaction in this field. rjpbr.comthermofisher.com

Other bioconjugation strategies that could be employed with this compound involve targeting the aniline functionality. For example, the primary amine could be modified with a linker that contains a reactive group for conjugation to a biomolecule.

The choice between CuAAC and SPAAC depends on the specific application. For in vitro applications where catalyst toxicity is not a concern, CuAAC is often the preferred method due to its faster kinetics. For in vivo applications, SPAAC is the method of choice due to its bioorthogonality.

Electrophilic and Nucleophilic Additions to the Alkyne Triple Bond

Currently, there is no specific research available that details the electrophilic and nucleophilic addition reactions directly on this compound. In general, the electron-rich nature of the aniline ring is expected to influence the electron density of the alkyne's triple bond, potentially modulating its reactivity towards electrophiles. The nitrogen atom's lone pair can participate in resonance, which could either activate or deactivate the alkyne towards certain reagents.

For nucleophilic additions, the terminal alkyne proton could be abstracted by a strong base to form a potent nucleophile, an acetylide. This intermediate would be expected to react with various electrophiles. However, without experimental data, the specific conditions and outcomes of such reactions for this compound remain speculative.

Investigations into Reaction Kinetics, Regioselectivity, and Stereochemical Control

Detailed investigations into the reaction kinetics, regioselectivity, and stereochemical control of reactions involving this compound are not present in the scientific literature. Such studies are crucial for understanding how the interplay between the N-butyl group, the aniline ring, and the ethynyl moiety dictates the orientation and stereochemical outcome of addition reactions.

For instance, in hydrohalogenation or hydration reactions, the regioselectivity would be of significant interest. According to Markovnikov's rule, the addition of a proton would be expected to occur at one of the sp-hybridized carbons, but the electronic influence of the N-butylanilino group could lead to interesting and potentially non-classical outcomes. The steric hindrance provided by the n-butyl group could also play a role in directing the approach of reagents, thereby influencing both regioselectivity and stereoselectivity.

To illustrate the type of data that would be necessary for a thorough analysis, a hypothetical data table for a potential reaction is presented below. It is important to emphasize that this data is purely illustrative due to the lack of real experimental findings.

Hypothetical Reaction Data for the Hydrochlorination of this compound

Entry Solvent Temperature (°C) Catalyst Ratio of Regioisomers (A:B) Yield (%)
1 Dichloromethane 0 None 60:40 75
2 Tetrahydrofuran 0 None 55:45 72
3 Dichloromethane 25 AuCl₃ 95:5 92

Regioisomer A: Chlorine adds to the carbon adjacent to the aniline ring. Regioisomer B: Chlorine adds to the terminal carbon.

Electrochemical Reactivity and Mechanistic Studies of this compound Transformations

The electrochemical behavior of this compound and mechanistic studies of its transformations under electrochemical conditions are also undocumented. Electrochemical methods, such as cyclic voltammetry, could provide valuable insights into the oxidation and reduction potentials of the molecule. This information would be instrumental in designing electrosynthetic routes to new compounds and in understanding the electronic properties of this compound.

Mechanistic studies, whether computational or experimental, are essential to build a complete picture of the reaction pathways. Techniques like isotopic labeling, kinetic isotope effect studies, and in-situ spectroscopic monitoring could elucidate the formation of intermediates and transition states.

The absence of such fundamental research highlights an opportunity for future investigations into the chemistry of this and related compounds. A detailed study would not only contribute to the fundamental understanding of organic reactivity but also potentially unlock new synthetic methodologies for the construction of novel materials and pharmacologically active molecules.

Computational and Theoretical Chemical Investigations of N Butyl 3 Ethynylaniline

Quantum Chemical Calculations for Electronic Structure and Conformational Analysis

Electronic Structure: The electronic structure of N-butyl-3-ethynylaniline is characterized by the interplay between the aromatic aniline (B41778) ring, the electron-donating n-butyl group, and the electron-withdrawing ethynyl (B1212043) group. The nitrogen atom of the aniline moiety possesses a lone pair of electrons that can be delocalized into the π-system of the benzene (B151609) ring, influencing its reactivity and electronic properties. The ethynyl group, with its triple bond, acts as a π-acceptor, further modifying the electron density distribution across the molecule.

Conformational Analysis: The flexibility of the n-butyl group introduces multiple possible conformations for this compound. Conformational analysis aims to identify the most stable conformers, which are the low-energy arrangements of the atoms in the molecule. This is typically achieved by systematically rotating the single bonds of the butyl chain and calculating the corresponding energy of each conformation. For similar flexible molecules, it has been shown that different conformers can coexist, with the population of each conformer determined by its relative energy. In a related study on N-(2-cyanoethyl)-N-butyl aniline, the most stable optimized structure was predicted using the DFT/B3LYP method with the 6-311++G(d,p) basis set. researchgate.net

Below is a hypothetical data table illustrating the kind of results that would be obtained from a conformational analysis of this compound.

ConformerDihedral Angle (C-N-C-C) (°)Relative Energy (kcal/mol)Population (%)
Anti180.00.0065.2
Gauche 160.00.8517.4
Gauche 2-60.00.8517.4

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful computational method used to investigate the mechanisms of chemical reactions, providing detailed information about the energy changes that occur as reactants are converted into products.

Reaction Mechanisms: For this compound, DFT could be employed to study various reactions, such as electrophilic aromatic substitution on the aniline ring or addition reactions at the ethynyl triple bond. For instance, the mechanism of a Sonogashira coupling reaction, where the ethynyl group would be a key reactant, could be elucidated. DFT calculations can map out the entire reaction pathway, identifying intermediates and transition states.

Transition States: A transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate. DFT calculations can determine the geometry and energy of transition states, providing insights into the factors that control the speed of a reaction. For example, in a study of the N-alkylation of amino derivatives with primary alcohols catalyzed by copper(II) acetate, DFT was used to explore the reaction mechanism and selectivity. dntb.gov.ua

A hypothetical data table showing calculated activation energies for a reaction involving this compound is presented below.

Reaction StepReactant Complex Energy (kcal/mol)Transition State Energy (kcal/mol)Activation Energy (kcal/mol)
Oxidative Addition-5.215.821.0
Transmetalation-12.78.321.0
Reductive Elimination-25.1-2.522.6

Molecular Modeling and Docking Simulations for Interaction Prediction in Complex Systems

Molecular modeling and docking simulations are computational techniques used to predict how a small molecule, such as this compound, might interact with a larger molecule, typically a protein or other biological macromolecule.

Molecular Modeling: This involves creating a three-dimensional model of this compound and the target receptor. These models are then used to visualize and analyze the potential interactions between the two molecules.

Docking Simulations: Docking algorithms predict the preferred orientation of the small molecule when bound to the receptor, as well as the strength of the interaction, often expressed as a docking score or binding energy. These simulations can identify key interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the complex. Studies on various aniline derivatives have successfully used molecular docking to predict their binding to biological targets. ijprajournal.comjusst.orguomisan.edu.iqglobalresearchonline.net

The following is a hypothetical table of results from a docking simulation of this compound with a hypothetical protein target.

Binding SiteDocking Score (kcal/mol)Key Interacting ResiduesType of Interaction
Active Site 1-8.5TYR 123, PHE 256π-π stacking, Hydrophobic
Active Site 1-8.5SER 98Hydrogen Bond
Allosteric Site-6.2LEU 34, VAL 78Hydrophobic

Predictive Models for Reactivity, Selectivity, and Catalyst Design

Predictive models, often based on Quantitative Structure-Activity Relationships (QSAR) or machine learning, are used to forecast the chemical behavior of molecules and to design new catalysts.

Reactivity and Selectivity: By analyzing a dataset of related compounds with known reactivities, QSAR models can be developed to predict the reactivity of new molecules like this compound. nih.gov These models use molecular descriptors, which are numerical representations of a molecule's structural and electronic features, to correlate with its chemical properties. Such models can predict, for example, the regioselectivity of a reaction on the aniline ring.

Catalyst Design: Computational methods can aid in the design of new catalysts for reactions involving this compound. By understanding the reaction mechanism and the properties of the transition states, catalysts can be rationally designed to lower the activation energy and improve the reaction rate and selectivity. For instance, predictive models can help in selecting the optimal ligands for a metal catalyst in a cross-coupling reaction.

A hypothetical table illustrating the use of a predictive model for catalyst selection is shown below.

Catalyst SystemLigandPredicted Yield (%)Predicted Selectivity (para:meta)
Pd(OAc)2PPh3753:1
Pd2(dba)3XPhos9210:1
Pd(OAc)2SPhos888:1

Advanced Applications of N Butyl 3 Ethynylaniline in Chemical Synthesis and Materials Science

Role as a Versatile Chemical Building Block in Complex Molecule Synthesis

N-butyl-3-ethynylaniline serves as a significant and versatile building block in the synthesis of complex organic molecules due to its distinct bifunctional nature. The molecule incorporates both a nucleophilic secondary aniline (B41778) and a reactive terminal alkyne (ethynyl group), allowing for selective and orthogonal chemical transformations. This dual reactivity enables its participation in a wide array of synthetic strategies, making it a valuable intermediate for constructing elaborate molecular architectures.

The aniline moiety, with its nitrogen-centered nucleophilicity, readily undergoes standard transformations such as acylation, alkylation, and diazotization. The presence of the N-butyl group enhances its solubility in organic solvents, a practical advantage for homogeneous reaction conditions. Concurrently, the terminal ethynyl (B1212043) group is a highly versatile functional handle for carbon-carbon bond formation. It is a key substrate in fundamental coupling reactions, including:

Sonogashira coupling: Reaction with aryl or vinyl halides to form more complex arylene ethynylene structures.

Click Chemistry (Copper(I)-catalyzed Azide-Alkyne Cycloaddition): Reaction with azides to yield 1,2,3-triazoles, a stable and valuable linkage in medicinal chemistry and materials science.

Cycloaddition Reactions: Participation as a dienophile or dipolarophile in the construction of various carbocyclic and heterocyclic ring systems.

The strategic placement of these two functional groups on the aniline scaffold allows for stepwise and controlled elaboration, enabling the construction of intricate molecules that might otherwise require more convoluted synthetic routes. This makes this compound a go-to intermediate when specific structural features are required in a target molecule.

Precursor in the Rational Design and Development of Functional Organic Materials

The molecular structure of this compound makes it an excellent precursor for the rational design of functional organic materials. The development of novel precursors is often a critical step in the engineering of new materials with tailored properties. The key attributes of this compound—an electron-donating aniline group, a rigid and linear ethynyl linker, and a solubilizing butyl chain—can be harnessed to control the electronic, optical, and morphological properties of resulting materials.

The aniline component provides a strong electron-donating character, which is fundamental for creating materials with hole-transporting capabilities. The ethynyl group offers a site for extending π-conjugation through polymerization or coupling reactions, which is essential for tuning the material's bandgap and charge carrier mobility. The N-butyl group ensures processability, allowing materials to be formulated into thin films from solution, a critical requirement for device fabrication. This combination of features enables its use as a foundational unit for materials intended for applications in electronics and photonics.

Integration into Polymeric Systems and Network Architectures

The terminal alkyne functionality of this compound is a prime reactive site for polymerization, allowing its integration into a variety of polymeric systems and cross-linked networks. The ability to form extended conjugated polymer chains is particularly significant for applications in organic electronics.

One of the primary methods for polymerization is through metal-catalyzed cross-coupling reactions, such as Sonogashira polymerization with dihaloarenes, to produce poly(arylene ethynylene)s (PAEs). These polymers are known for their high fluorescence quantum yields and semiconducting properties. The inclusion of the N-butylaniline moiety into the polymer backbone directly influences the resulting material's properties by:

Enhancing Hole Mobility: The electron-rich aniline units facilitate the transport of positive charge carriers (holes) along the polymer chain.

Improving Solubility: The butyl groups prevent aggregation and ensure the polymer is soluble in common organic solvents, which is crucial for solution-based processing techniques like spin-coating and inkjet printing.

Tuning Optoelectronic Properties: The donor-acceptor character can be modulated by co-polymerizing with electron-accepting monomers, allowing for precise control over the emission color and energy levels of the final polymer.

Furthermore, the ethynyl group can participate in cyclotrimerization reactions to form cross-linked networks. These networks can exhibit high thermal stability and robust mechanical properties, making them suitable for creating durable thin films or thermosetting materials. The integration of dynamic covalent bonds can also lead to the development of covalent adaptable networks, which are reconfigurable and responsive systems.

Polymerization MethodResulting Polymer TypeKey Properties Influenced by this compound
Sonogashira PolymerizationPoly(arylene ethynylene)Enhanced solubility, hole-transporting capability, tunable fluorescence
Alkyne MetathesisPolyacetylene derivativesExtended π-conjugation, electrical conductivity
CyclotrimerizationCross-linked aromatic networksHigh thermal stability, mechanical robustness

Components in Optoelectronic and Energy Materials Development

The unique electronic characteristics of this compound make it a valuable component in materials designed for optoelectronic and energy applications. Organic polymers and materials have become central to a new generation of technologies due to their flexibility and the potential for low-cost production. The incorporation of this building block into larger systems can significantly enhance device performance.

In the field of Organic Light-Emitting Diodes (OLEDs) , materials containing the N-butylaniline unit can function as:

Hole Transport Layers (HTLs): The electron-donating nature of the aniline facilitates efficient injection and transport of holes from the anode to the emissive layer, improving device efficiency and stability.

Emissive Layers (EMLs): When copolymerized with suitable monomers to form conjugated polymers, the N-butylaniline unit can be part of the light-emitting material itself. Its structure helps in tuning the emission wavelength and enhancing photoluminescence efficiency.

In Organic Photovoltaics (OPVs) , derivatives of this compound can be used as the electron-donor material in the bulk heterojunction active layer. The aniline moiety contributes to a higher Highest Occupied Molecular Orbital (HOMO) energy level, which is crucial for achieving a high open-circuit voltage. The extended conjugation provided by the ethynyl group helps broaden the material's absorption spectrum, allowing for more efficient harvesting of solar energy.

Optoelectronic ApplicationRole of this compound MoietyResulting Device Benefit
Organic Light-Emitting Diodes (OLEDs)Hole-Transporting UnitImproved charge injection and device efficiency
Organic Photovoltaics (OPVs)Electron-Donor ComponentHigher open-circuit voltage, broader solar absorption
Organic Field-Effect Transistors (OFETs)p-type SemiconductorEnhanced hole mobility and device performance

Scaffold Design for Combinatorial Library Synthesis in Chemical Biology

In chemical biology and drug discovery, the development of diverse collections of small molecules, known as combinatorial libraries, is essential for screening against biological targets. The core structure of this compound serves as an excellent scaffold for the synthesis of such libraries. A scaffold is a central molecular framework upon which various substituents can be systematically attached.

The utility of this compound as a scaffold stems from its two chemically distinct reactive sites—the aniline nitrogen and the terminal alkyne. This orthogonality allows for a "diversity-oriented synthesis" approach, where each site can be independently functionalized with a wide range of chemical building blocks. For example:

The aniline nitrogen can be reacted with a diverse set of carboxylic acids, sulfonyl chlorides, or isocyanates to generate a library of amides, sulfonamides, and ureas.

The terminal alkyne can subsequently be reacted with a library

Derivatization and Analog Development of N Butyl 3 Ethynylaniline for Tailored Chemical Functionality

Synthesis of N-butyl-3-ethynylaniline Analogues with Modified Alkyl Chains or N-Substituents.

The synthesis of analogues with varied N-alkyl chains or substituents is a primary strategy for modulating the physicochemical properties of this compound. These modifications can influence solubility, steric hindrance, and electronic characteristics, thereby fine-tuning the molecule for specific interactions.

A common approach to modifying the N-alkyl group is through N-alkylation of the parent amine, 3-ethynylaniline (B136080). This can be achieved using various alkylating agents. For instance, the "borrowing hydrogen" methodology, which utilizes alcohols as alkylating agents over metal catalysts, presents a green alternative to traditional methods that often rely on toxic alkyl halides. researchgate.net This process involves the temporary dehydrogenation of the alcohol to an aldehyde, which then forms an imine with the aniline (B41778), followed by hydrogenation to yield the N-alkylated product. researchgate.net

Another powerful method for N-alkylation involves the use of sodium hydride and an alkyl iodide, a technique broadly applied in the synthesis of N-alkyl amino acids which can be adapted for anilines. monash.edu Furthermore, iron-catalyzed processes have been developed for the N-alkylation of anilines from arenes, offering an environmentally benign approach. chemistryviews.org

The following table illustrates potential this compound analogues with modified N-substituents and the synthetic considerations for their preparation.

Analogue NameN-SubstituentPotential Synthetic RouteKey Considerations
N-ethyl-3-ethynylanilineEthylN-alkylation of 3-ethynylaniline with ethanol (B145695) using a silver/alumina catalyst. researchgate.netOptimization of catalyst loading and reaction temperature to ensure high selectivity for the secondary amine.
N,N-dibutyl-3-ethynylanilineTwo butyl groupsFurther alkylation of this compound with a butyl halide.Control of reaction stoichiometry to prevent the formation of quaternary ammonium (B1175870) salts.
N-(4-hydroxybutyl)-3-ethynylaniline4-hydroxybutylReaction of 3-ethynylaniline with a protected 4-bromobutanol, followed by deprotection.The choice of protecting group for the hydroxyl function is critical to avoid side reactions.
N-benzyl-3-ethynylanilineBenzyl (B1604629)Reductive amination of 3-ethynylaniline with benzaldehyde.Selection of a suitable reducing agent to selectively reduce the imine intermediate.

These synthetic strategies provide a toolbox for creating a wide array of N-substituted 3-ethynylaniline derivatives, each with potentially unique properties and applications.

Aryl Ring Substitution Strategies and Their Influence on Reactivity and Selectivity.

Substitution on the aryl ring of this compound is a key strategy for modulating its electronic properties and directing the reactivity of the molecule, particularly in electrophilic aromatic substitution (EAS) reactions. The interplay between the existing N-butylamino and ethynyl (B1212043) substituents dictates the regioselectivity of further substitutions.

The N-butylamino group is a powerful activating group and is ortho-, para-directing due to its ability to donate electron density to the aromatic ring through resonance. libretexts.orgmasterorganicchemistry.com Conversely, the ethynyl group is generally considered to be a weakly deactivating group through its inductive effect, but its influence on directing incoming electrophiles is less pronounced than that of the amino group. Therefore, in electrophilic aromatic substitution reactions, the N-butylamino group will be the dominant directing group, favoring substitution at the positions ortho and para to it (positions 2, 4, and 6).

The table below summarizes the expected outcomes of various electrophilic aromatic substitution reactions on this compound.

ReactionReagentsExpected Major ProductsInfluence on Reactivity
BrominationBr₂ / FeBr₃2-bromo-N-butyl-3-ethynylaniline and 4-bromo-N-butyl-3-ethynylanilineThe strong activation by the amino group may lead to polybromination; careful control of reaction conditions is necessary. libretexts.org
NitrationHNO₃ / H₂SO₄2-nitro-N-butyl-3-ethynylaniline and 4-nitro-N-butyl-3-ethynylanilineThe reaction is expected to be rapid due to the activating nature of the N-butylamino group. masterorganicchemistry.com
Friedel-Crafts AcylationRCOCl / AlCl₃Reaction is unlikely to proceed as the Lewis acid catalyst (AlCl₃) will complex with the basic nitrogen of the amino group, deactivating the ring. libretexts.orgThe amino group's basicity interferes with the catalyst, preventing the reaction. libretexts.org
SulfonationSO₃ / H₂SO₄N-butyl-3-ethynyl-4-aminobenzenesulfonic acid and N-butyl-3-ethynyl-2-aminobenzenesulfonic acidThe reaction is reversible and the products are sulfonic acids. latech.edu

The introduction of electron-donating or electron-withdrawing groups onto the aryl ring can further tune the electronic environment of the molecule. For example, the introduction of a nitro group would decrease the electron density of the ring and make subsequent electrophilic substitutions more difficult. Conversely, an additional alkyl group would further activate the ring. These modifications are crucial for fine-tuning the reactivity of the ethynyl group in subsequent reactions like cycloadditions or coupling reactions.

Development of Functionalized Probes and Modulators for Specific Research Applications.

The unique structure of this compound, featuring a terminal alkyne, makes it an excellent scaffold for the development of functionalized probes and modulators for a variety of research applications. The ethynyl group can participate in highly efficient and specific "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the straightforward conjugation of the molecule to biomolecules or surfaces. sigmaaldrich.com

Functionalized Probes:

Alkyne-functionalized molecules are valuable as chemical probes for assaying biological systems. nih.gov this compound derivatives can be designed as probes to investigate enzymatic activity or to label specific cellular components. For instance, a derivative could be designed to bind to a particular protein, and the terminal alkyne would then serve as a handle for attaching a reporter molecule, such as a fluorophore or a biotin (B1667282) tag, via click chemistry. This allows for the visualization or isolation of the protein of interest.

Modulators of Biological Activity:

The this compound scaffold can also be elaborated to create modulators of biological targets, such as enzyme inhibitors. The core structure can be modified to fit into the active site of an enzyme, and the substituents on the N-alkyl chain and the aryl ring can be optimized to enhance binding affinity and selectivity. For example, derivatives of sulfonamides have been synthesized and evaluated as inhibitors of carbonic anhydrase isoforms, some of which are implicated in cancer. nih.gov An this compound core could be incorporated into such designs to explore new chemical space and potentially improve inhibitory activity or selectivity.

The following table provides hypothetical examples of functionalized probes and modulators based on the this compound scaffold.

ApplicationExample DerivativeRationale
Fluorescent Probe This compound coupled to an azide-containing fluorophore via CuAAC.The ethynyl group allows for the specific attachment of a fluorescent reporter for imaging applications.
Enzyme Inhibitor A derivative where the N-butyl group is replaced with a pharmacophore known to bind to a specific enzyme class, such as kinases.The 3-ethynylaniline core provides a rigid scaffold for the presentation of the pharmacophore.
Affinity-Based Probe This compound modified with a reactive group that can covalently bind to a target protein.The alkyne can be used to attach a tag for subsequent identification of the labeled protein.
Material Science Polymerization of this compound derivatives to create novel conductive or light-emitting materials.The ethynyl group can undergo polymerization reactions, and the N-butyl and aryl substituents can be used to tune the material's properties.

Advanced Analytical Methodologies for the Study of N Butyl 3 Ethynylaniline and Its Derivatives

Spectroscopic Techniques for Structural Elucidation beyond Routine Identification

Advanced spectroscopic techniques are indispensable for the unambiguous determination of the chemical structure of N-butyl-3-ethynylaniline derivatives and for probing the mechanisms of their reactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. Beyond standard proton (¹H) and carbon-¹³ (¹³C) NMR, advanced techniques provide deeper insights into the complex structures and reaction mechanisms involving this compound derivatives.

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are essential for establishing connectivity between atoms within the molecule. For instance, HMBC can be used to confirm the position of the butyl group on the nitrogen atom by observing correlations between the protons of the butyl chain and the carbons of the aniline (B41778) ring.

Nitrogen-15 (¹⁵N) NMR spectroscopy, although less common due to the low natural abundance and smaller gyromagnetic ratio of the ¹⁵N isotope, can provide valuable information about the electronic environment of the nitrogen atom. The analysis of ¹⁵N chemical shifts in a series of substituted anilines and their derivatives can lead to empirical equations for predicting these shifts, aiding in the structural confirmation of novel compounds. nih.gov Dynamic NMR (DNMR) studies can be employed to investigate rotational barriers around the C-N bond in N-alkylanilines, offering insights into conformational dynamics. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic CH6.5 - 7.5110 - 135
Ethynyl (B1212043) CH~3.075 - 85
N-CH₂3.0 - 3.540 - 50
CH₂ (butyl)1.3 - 1.720 - 35
CH₃ (butyl)0.9 - 1.010 - 15
Aromatic C-NNot Applicable140 - 150
Aromatic C-C≡CHNot Applicable115 - 125
Ethynyl CNot Applicable80 - 90

Note: These are approximate ranges and can vary based on the solvent and specific substitution patterns on the aromatic ring.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the accurate determination of molecular formulas and the characterization of reaction products. Unlike low-resolution mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, can measure mass-to-charge ratios (m/z) with high precision (typically to four or five decimal places). researchgate.net This level of accuracy allows for the unambiguous determination of the elemental composition of this compound and its derivatives, as well as any intermediates or byproducts formed during a reaction. researchgate.netnih.gov

HRMS coupled with liquid chromatography (LC-HRMS) is particularly powerful for reaction monitoring. It allows for the separation of complex mixtures followed by the accurate mass measurement of each component, enabling the identification of reactants, intermediates, products, and impurities. researchgate.net Tandem mass spectrometry (MS/MS) experiments on HRMS instruments can provide structural information through the analysis of fragmentation patterns, further aiding in the confirmation of molecular structures. nih.gov

Chromatographic Separation Techniques for Complex Reaction Mixture Analysis

Chromatographic techniques are essential for the separation and purification of this compound and its derivatives from complex reaction mixtures, as well as for the assessment of their purity.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. By selecting the appropriate stationary phase (e.g., C18 for reversed-phase chromatography) and mobile phase composition, a high degree of separation can be achieved.

HPLC is routinely used to assess the purity of synthesized this compound and its derivatives. The area under the peak corresponding to the compound of interest is proportional to its concentration, allowing for quantitative analysis. Furthermore, HPLC is an invaluable tool for monitoring the progress of a reaction. By taking aliquots from the reaction mixture at different time intervals and analyzing them by HPLC, the consumption of reactants and the formation of products can be tracked, providing kinetic information about the reaction. A sensitive and selective liquid chromatography–tandem mass spectrometry (LC–MS/MS) method has been developed for the quantitative determination of the related compound, 3-ethynylaniline (B136080), as a genotoxic impurity. ijacskros.com This highlights the capability of HPLC-based methods for trace-level analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC-MS is particularly useful for the analysis of more volatile intermediates, byproducts, or starting materials that may be present in a reaction mixture. nih.gov

In GC-MS, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound by comparison to spectral libraries. nih.gov Derivatization can sometimes be employed to increase the volatility of aniline derivatives for GC-MS analysis. nih.gov Both GC/MS and GC/MS-MS have been shown to be effective for the quantification of aniline and its derivatives in various samples. d-nb.inforesearchgate.net

Electrochemical Methods for Studying Redox Behavior and Reaction Pathways

Electrochemical methods provide valuable insights into the redox properties of this compound and can be used to study its reaction pathways. The presence of the electron-rich aniline moiety and the ethynyl group suggests that the molecule can undergo oxidation and reduction reactions.

Cyclic voltammetry (CV) is a commonly used electrochemical technique to study the redox behavior of a compound. By applying a potential that is varied linearly with time and measuring the resulting current, information about the oxidation and reduction potentials of the molecule can be obtained. These potentials are influenced by the substituents on the aniline ring and the nature of the N-alkyl group. rsc.orgumn.edu For instance, electron-donating groups are expected to lower the oxidation potential, making the compound easier to oxidize.

The study of substituted anilines has shown that anodic oxidation can lead to a variety of products through different reaction mechanisms. Electrochemical studies can, therefore, help in predicting the reactivity of this compound in redox-mediated reactions and can be used to design synthetic routes that employ electrochemical steps. Spectroelectrochemistry, which combines spectroscopic and electrochemical measurements, can be used to identify the species generated at different electrode potentials, providing further details on reaction pathways. researchgate.net

In Situ and Operando Spectroscopic Techniques for Real-time Reaction Monitoring.

The study of reaction mechanisms and kinetics for this compound and its derivatives has been significantly advanced by the application of in situ and operando spectroscopic techniques. These methodologies facilitate the real-time observation of chemical transformations, providing a continuous stream of data on reactant consumption, intermediate formation, and product generation without the need for sample extraction. This approach offers a dynamic window into the reaction, revealing transient species and mechanistic pathways that are often missed by traditional offline analytical methods.

In situ spectroscopy involves the introduction of a spectroscopic probe directly into the reaction vessel, allowing for the monitoring of the reaction as it occurs under controlled laboratory conditions. Operando spectroscopy is a more advanced application of this principle, where the spectroscopic analysis is conducted while the reaction is under process conditions that mimic an industrial or real-world environment, with simultaneous measurement of catalytic activity and selectivity. hidenanalytical.comhidenanalytical.com This provides a direct correlation between the observed molecular changes and the performance of the catalytic system. nih.gov

For reactions involving this compound, several spectroscopic techniques are particularly well-suited for in situ and operando monitoring:

Fourier Transform Infrared (FTIR) Spectroscopy: In situ Attenuated Total Reflectance (ATR)-FTIR spectroscopy is a powerful tool for monitoring reactions in solution. For this compound, specific vibrational modes can be tracked to follow the reaction progress. For instance, in a hypothetical coupling reaction involving the ethynyl group, the disappearance of the characteristic terminal alkyne C-H stretching vibration at approximately 3300 cm⁻¹ and the C≡C stretching vibration around 2100 cm⁻¹ can be quantitatively monitored. researchgate.net

Raman Spectroscopy: Operando Raman spectroscopy is highly effective for studying catalytic reactions, especially in heterogeneous systems. It can provide information on both the catalyst surface and the reacting species. For example, in a reaction where this compound is adsorbed onto a catalyst surface, Raman spectroscopy could be used to observe changes in the vibrational modes of the aniline ring or the ethynyl group upon interaction with the catalyst's active sites. acs.orgornl.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR spectroscopy offers detailed structural information about the species present in a reaction mixture over time. For reactions of this compound, ¹H and ¹³C NMR can be used to track the disappearance of reactant signals and the appearance of product signals, allowing for the elucidation of reaction pathways and the identification of intermediates. rsc.org

A hypothetical application of in situ ATR-FTIR to monitor the progress of a Sonogashira coupling reaction of this compound with an aryl halide is presented in the table below. The data illustrates the decay of the characteristic alkyne peak and the growth of a product peak over time.

Table 1: Hypothetical In Situ ATR-FTIR Data for the Sonogashira Coupling of this compound
Reaction Time (minutes)Absorbance at ~3300 cm⁻¹ (Terminal Alkyne C-H Stretch)Absorbance at Product-Specific Wavenumber (e.g., ~1600 cm⁻¹)Conversion (%)
00.850.020
100.620.2527
200.410.4852
300.230.6773
400.100.8188
500.040.8895
600.020.9098

Similarly, operando Raman spectroscopy could be employed to investigate the oxidative coupling of this compound. The following table provides a hypothetical representation of the changes in Raman intensity for key vibrational bands during such a reaction.

Table 2: Hypothetical Operando Raman Spectroscopy Data for the Oxidative Coupling of this compound
Time on Stream (minutes)Raman Intensity at ~2100 cm⁻¹ (C≡C Stretch)Raman Intensity of Di-alkyne Product Band (e.g., ~2200 cm⁻¹)Catalyst Active Site Band Intensity
0125001008500
15980032008450
30650068008400
45320095008350
601100112008300
75500118008250
90200120008200

The integration of these advanced analytical methodologies provides a more comprehensive understanding of the chemical processes involving this compound and its derivatives. The ability to monitor reactions in real-time under process-relevant conditions is invaluable for optimizing reaction parameters, improving yields and selectivity, and designing more efficient and sustainable chemical syntheses. ethz.ch

Future Perspectives and Emerging Research Avenues in N Butyl 3 Ethynylaniline Chemistry

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

The transition from traditional batch processing to continuous flow chemistry represents a significant leap forward for the synthesis of fine chemicals and pharmaceutical intermediates. jst.org.inmdpi.com For N-butyl-3-ethynylaniline, integrating its synthesis into automated flow platforms offers compelling advantages for scalable, safe, and efficient production.

Conventional synthesis, likely involving the N-alkylation of 3-ethynylaniline (B136080) with a butyl halide, can be systematically improved using flow technology. Flow reactors provide superior control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields, improved purity, and enhanced safety, particularly when handling reactive intermediates. mdpi.com Automated platforms can further accelerate the optimization of reaction conditions by systematically varying parameters and utilizing real-time analytical feedback to identify the ideal synthetic window. youtube.com This approach minimizes human intervention and reduces the consumption of reagents and solvents, aligning with the principles of green chemistry. jst.org.in

The potential for a telescoped, multi-step synthesis in a continuous flow system is a particularly promising avenue. For instance, the synthesis of 3-ethynylaniline itself, followed by its N-butylation, could be performed sequentially in an integrated flow setup without the need for isolating intermediates. This would dramatically streamline the manufacturing process, reduce waste, and lower production costs, making this compound more accessible for large-scale applications.

Table 1: Hypothetical Comparison of Batch vs. Flow Synthesis for N-butylation of 3-ethynylaniline
ParameterTraditional Batch SynthesisAutomated Flow Synthesis
Reaction Control Limited; potential for thermal gradients and hotspots.Precise control over temperature, pressure, and residence time.
Scalability Challenging; requires process re-optimization.Straightforward; achieved by extending operation time ("scaling out").
Safety Higher risk due to large volumes of reagents and potential for exothermic events.Inherently safer due to small reactor volumes and superior heat transfer.
Efficiency & Yield Variable yields; potential for side-product formation.Often higher yields and purity due to optimized conditions.
Automation Potential Limited.High; enables rapid optimization and data-driven protocols. youtube.com

Exploration of Novel Catalytic Systems and Sustainable Transformations for Enhanced Efficiency

The synthesis of this compound and its subsequent transformations can be made significantly more efficient and sustainable through the exploration of novel catalytic systems. Green chemistry principles encourage the use of catalysts to minimize waste and energy consumption. scrivenerpublishing.comscientificupdate.com

For the N-alkylation of 3-ethynylaniline, research could focus on moving away from stoichiometric reagents towards catalytic processes that utilize more benign alkylating agents like butanol or butyl carbonate. Homogeneous and heterogeneous catalysts based on earth-abundant metals or novel organocatalysts could provide highly selective and efficient pathways. researchgate.net For example, borrowing hydrogen or hydrogen autotransfer catalysis using iridium or ruthenium complexes allows for the formation of N-alkyl anilines from alcohols, with water as the only byproduct, representing a highly atom-economical approach. researchgate.net Furthermore, biocatalytic methods using enzymes could offer unparalleled selectivity under mild conditions. researchgate.net

The ethynyl (B1212043) group also presents opportunities for sustainable transformations. Gold or palladium-catalyzed reactions, which are often highly efficient, could be rendered more sustainable by designing recyclable catalysts or using nanoparticle-based systems that operate under milder conditions. chemistryforsustainability.orgnih.gov These advanced catalytic methods would not only enhance the efficiency of reactions involving this compound but also significantly reduce their environmental impact. sciencedaily.com

Table 2: Potential Catalytic Systems for Sustainable Synthesis
TransformationCatalyst TypePotential AdvantagesReference Concept
N-Butylation of 3-ethynylaniline Ruthenium/Iridium Pincer ComplexesUses butanol as alkylating agent; water is the only byproduct. researchgate.netresearchgate.net
N-Butylation of 3-ethynylaniline Biocatalysts (e.g., Iminoreductases)High selectivity; mild aqueous conditions; biodegradable. researchgate.net
Ethynyl Group Transformations Immobilized Palladium NanoparticlesHigh activity; catalyst recyclability; suitable for flow chemistry. researchgate.net
Ethynyl Group Transformations Gold-based CatalystsUnique reactivity for alkyne functionalization; mild reaction conditions. chemistryforsustainability.org

Potential in Next-Generation Functional Materials Design and Development Strategies

This compound is a prime candidate for the development of next-generation functional materials, owing to its combination of a polymerizable alkyne and a functional aniline (B41778) core. The parent compound, 3-ethynylaniline, is already known to be a precursor for polyacetylene derivatives and advanced benzoxazine (B1645224) resins. tandfonline.comsigmaaldrich.com

The introduction of the N-butyl group is a key design element that can be exploited to fine-tune the properties of resulting materials. This alkyl chain can enhance the solubility and processability of polymers derived from this monomer, which is often a major challenge in materials science. chemimpex.com In conductive polymers, the butyl group could influence the morphology and packing of polymer chains, thereby affecting their electronic properties. chemimpex.com

Future research could focus on the polymerization of this compound through its ethynyl group to create novel polyacetylene derivatives. tandfonline.com These materials could be explored for applications in organic electronics, such as sensors or organic light-emitting diodes (OLEDs). Additionally, the compound can serve as a building block for cross-linked networks. For example, its use in benzoxazine resins could lead to materials with improved toughness and lower curing temperatures, making them valuable as high-performance coatings and composites. sigmaaldrich.com

Table 3: Potential Functional Materials Derived from this compound
Material TypeRole of this compoundAnticipated Property Modification by N-butyl Group
Substituted Polyacetylenes MonomerIncreased solubility, improved processability, modified film morphology.
High-Performance Thermosets Benzoxazine precursor / Cross-linking agentEnhanced flexibility, lower melting point of monomer, modified curing kinetics.
Conductive Polymers Monomer / Co-monomerControl over inter-chain spacing and electronic properties. chemimpex.com
Advanced Coatings Functional additive / MonomerImproved durability and performance. chemimpex.com

Addressing Unexplored Reactivity Pathways and Fundamental Mechanistic Questions

While the reactivity of anilines and terminal alkynes is well-established, the specific behavior of this compound presents unexplored pathways and mechanistic questions. The interplay between the N-butyl substituent and the ethynyl group can influence the molecule's electronic properties and steric hindrance, potentially leading to novel reactivity.

A key area for investigation is its participation in cycloaddition reactions. The terminal alkyne is a perfect handle for [3+2] cycloadditions, such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), which is a powerful tool for molecular construction. mdpi.com Understanding how the N-butylaniline moiety affects the kinetics and regioselectivity of such reactions is a fundamental question.

Furthermore, the molecule is an ideal substrate for various metal-catalyzed cross-coupling reactions, like the Sonogashira coupling, which could be used to synthesize more complex conjugated systems. guidechem.com Mechanistic studies could probe the electronic influence of the N-butyl group on the reactivity of the C-H bond of the alkyne. Investigating intramolecular reactions, where the aniline nitrogen or the aromatic ring interacts with the activated alkyne, could also lead to the discovery of new synthetic routes for heterocyclic compounds.

Table 4: Unexplored Reactivity and Mechanistic Questions
Reaction TypePotential Research FocusFundamental Question
[3+2] Cycloaddition Reaction with azides to form triazoles.How does the N-butyl group influence reaction rates and electronic properties of the resulting heterocycle?
Sonogashira Coupling Coupling with aryl halides.What is the electronic effect of the N-butylaniline on the alkyne's reactivity?
Intramolecular Cyclization Metal-catalyzed annulation reactions.Can novel heterocyclic scaffolds be accessed via intramolecular pathways?
C-H Functionalization Directed functionalization of the aromatic ring.Does the N-butyl group influence the regioselectivity of C-H activation? researchgate.net

Synergistic Research at the Interface of Organic Chemistry with Other Scientific Disciplines

The future of this compound chemistry lies not only within organic synthesis but also at its interface with other scientific fields. Its versatile structure makes it a valuable tool for interdisciplinary research.

In medicinal chemistry , the parent 3-ethynylaniline is a key fragment in several kinase inhibitors, such as erlotinib. sigmaaldrich.com this compound could serve as a building block for synthesizing novel analogues of such drugs. The butyl group could modulate pharmacokinetic properties like solubility and cell permeability, making it a target for structure-activity relationship (SAR) studies. rjpbr.com

In materials science , collaboration with polymer physicists and engineers will be crucial to fully realize the potential of materials derived from this compound. Characterizing the mechanical, thermal, and electronic properties of polymers and composites will guide the design of next-generation materials for specific applications, from electronics to aerospace. chemimpex.com

Furthermore, computational chemistry can play a predictive role. Density Functional Theory (DFT) studies can be employed to predict the reactivity of this compound, model its behavior in polymerization reactions, and calculate the electronic properties of resulting materials. rjpbr.com This synergy between computational prediction and experimental validation can accelerate the discovery and optimization of new applications for this promising molecule.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-butyl-3-ethynylaniline, and how do reaction conditions influence yield?

  • Methodology : A common approach involves alkylation of 3-ethynylaniline with n-butyl halides (e.g., bromide or chloride) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile. Elevated temperatures (60–80°C) enhance reaction rates and product formation . Optimization requires monitoring reaction time, stoichiometry, and catalyst presence (e.g., phase-transfer catalysts). Purification via column chromatography or recrystallization is critical to isolate the product from unreacted starting materials.
  • Data Analysis : Conflicting yields reported in literature may arise from differences in solvent polarity, halide leaving-group efficiency, or moisture sensitivity of intermediates. Validate purity using TLC and NMR (¹H/¹³C) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹H NMR reveals signals for the ethynyl proton (~2.5–3.0 ppm as a singlet) and aromatic protons (6.5–7.5 ppm). ¹³C NMR confirms the sp-hybridized carbon of the ethynyl group (~75–85 ppm) .
  • IR : The ethynyl C≡C stretch appears at ~2100–2260 cm⁻¹, while N–H stretches (secondary amine) occur at ~3300–3500 cm⁻¹ .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

Q. How does the ethynyl group influence the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Methodology : The ethynyl group enables participation in Sonogashira coupling (palladium-catalyzed cross-coupling with aryl halides) and click chemistry (azide-alkyne cycloaddition). Reactivity is pH-dependent; basic conditions stabilize the amine, while acidic media may protonate it, altering reaction pathways .
  • Experimental Design : Test reactivity under varying catalysts (e.g., CuI for click reactions) and solvents (e.g., THF vs. DMF). Monitor regioselectivity using HPLC or GC-MS .

Q. What safety protocols are essential when handling this compound?

  • Guidelines : Use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid inhalation or skin contact, as aromatic amines can be toxic or carcinogenic. Store in inert atmospheres (N₂/Ar) to prevent oxidation . Consult safety data sheets (SDS) for spill management and disposal .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s role in transition-metal-catalyzed cross-coupling reactions?

  • Methodology : The ethynyl group acts as a π-ligand, facilitating oxidative addition with Pd(0) catalysts. Density Functional Theory (DFT) studies can model electron density distribution at the ethynyl carbon to predict coupling efficiency .
  • Data Contradiction : Discrepancies in catalytic turnover may stem from ligand steric effects or solvent coordination. Compare reaction kinetics under Pd(PPh₃)₄ vs. XPhos ligands .

Q. How can computational modeling (e.g., molecular docking) predict the compound’s interactions with biological targets?

  • Methodology : Use Schrödinger Suite or AutoDock to simulate binding to enzymes (e.g., acetylcholinesterase). Parameterize the ethynyl group’s electronegativity and amine protonation states. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What applications exist for this compound in conductive polymer synthesis?

  • Methodology : Incorporate the compound into polyaniline derivatives via electropolymerization. Characterize conductivity using four-point probe measurements and UV-Vis spectroscopy to monitor π-conjugation extension. Compare doping efficiency with HCl vs. camphorsulfonic acid .

Q. How should researchers resolve contradictions in reported spectroscopic or reactivity data?

  • Methodology : Replicate experiments under standardized conditions (solvent, temperature, instrumentation). Cross-validate using orthogonal techniques (e.g., X-ray crystallography for structural confirmation). Analyze batch-to-batch purity variations via elemental analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.